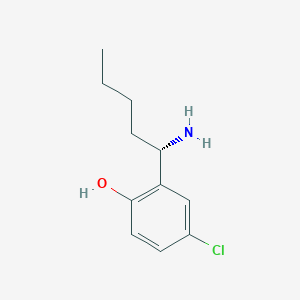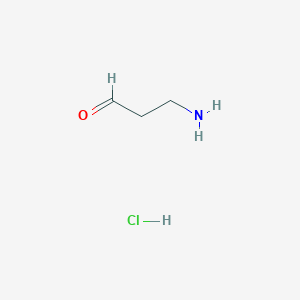
2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine is an organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and biological applications. This particular compound is characterized by the presence of a benzylthio group, a chlorine atom, and two methyl groups attached to the pyrazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine typically involves the reaction of 3-chloro-5,6-dimethylpyrazine with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(Benzylthio)-5,6-dimethylpyrazine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(Benzylthio)-5,6-dimethylpyrazine.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzylthio group may play a role in binding to specific proteins or enzymes, thereby modulating their activity. The chlorine atom and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylthio)-5,6-dimethylpyrazine: Lacks the chlorine atom, which may result in different reactivity and biological activity.
3-Chloro-5,6-dimethylpyrazine: Lacks the benzylthio group, which may affect its binding properties and overall activity.
2-(Benzylthio)pyrazine: Lacks the methyl groups, which may influence its chemical stability and reactivity.
Uniqueness
2-(Benzylthio)-3-chloro-5,6-dimethylpyrazine is unique due to the combination of the benzylthio group, chlorine atom, and methyl groups on the pyrazine ring. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H13ClN2S |
|---|---|
Poids moléculaire |
264.77 g/mol |
Nom IUPAC |
2-benzylsulfanyl-3-chloro-5,6-dimethylpyrazine |
InChI |
InChI=1S/C13H13ClN2S/c1-9-10(2)16-13(12(14)15-9)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Clé InChI |
SPLDZQWYWKXQQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)SCC2=CC=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12977436.png)

![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)


![7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12977472.png)


![(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate](/img/structure/B12977489.png)



